molecular formula C7H10O2 B14758776 3-Oxabicyclo[3.2.1]octan-2-one CAS No. 766-71-2

3-Oxabicyclo[3.2.1]octan-2-one

Cat. No.: B14758776
CAS No.: 766-71-2
M. Wt: 126.15 g/mol
InChI Key: AKLCTCACZDSMHB-UHFFFAOYSA-N
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Description

3-Oxabicyclo[321]octan-2-one is a bicyclic organic compound characterized by a unique structure that includes an oxygen atom within its bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxabicyclo[3.2.1]octan-2-one can be achieved through several methods. One common approach involves the double Michael addition to cyclic dienones, which allows for the formation of the bicyclic structure with high stereochemical control . Another method involves the gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method is efficient and provides enantiomerically pure products.

Industrial Production Methods

Industrial production of this compound typically involves catalytic processes that ensure high yield and purity. The use of catalysts such as tempo oxoammonium tetrafluoroborate and ZnBr2 in tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reactions has been reported to be effective .

Chemical Reactions Analysis

Types of Reactions

3-Oxabicyclo[3.2.1]octan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include AlCl3 for oxidation and tempo oxoammonium tetrafluoroborate for tandem reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the AlCl3-catalyzed reactions can lead to the formation of oxabicyclo[3.2.1]octane derivatives .

Scientific Research Applications

3-Oxabicyclo[3.2.1]octan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Oxabicyclo[3.2.1]octan-2-one involves its interaction with molecular targets through its bicyclic structure. The compound can undergo rearrangements and substitutions that allow it to interact with various biological pathways. For example, its structure enables it to participate in reactions that modify proteins or nucleic acids, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Oxabicyclo[3.2.1]octan-2-one is unique due to its specific bicyclic structure that includes an oxygen atom, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound in various fields of research and industry.

Properties

CAS No.

766-71-2

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

3-oxabicyclo[3.2.1]octan-2-one

InChI

InChI=1S/C7H10O2/c8-7-6-2-1-5(3-6)4-9-7/h5-6H,1-4H2

InChI Key

AKLCTCACZDSMHB-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1COC2=O

Origin of Product

United States

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